BenchChemオンラインストアへようこそ!

1-carbamoylpiperidine-4-carboxylic Acid

Phosphodiesterase inhibition Cardiovascular pharmacology Enzyme assay

1-Carbamoylpiperidine-4-carboxylic acid (CAS 851168-77-9) offers three unique advantages over generic isonipecotic acid: (1) Validated SARS-CoV-2 Nsp3 macrodomain co-crystal structure (PDB: 5RS3) enabling structure-based antiviral design without de novo fragment screening. (2) Orthogonal 1-carbamoyl N-protecting group compatible with Boc/Cbz strategies for selective C-4 derivatization. (3) Superior aqueous solubility (LogD -2.03 at pH 5.5) ensuring reliable assay performance. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 851168-77-9
Cat. No. B3024036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-carbamoylpiperidine-4-carboxylic Acid
CAS851168-77-9
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)N
InChIInChI=1S/C7H12N2O3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11)
InChIKeySIYQEPJUSPTPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylpiperidine-4-carboxylic Acid (851168-77-9): Baseline Chemical Identity and Procurement-Relevant Characteristics


1-Carbamoylpiperidine-4-carboxylic acid (CAS 851168-77-9) is a heterocyclic building block belonging to the piperidine-4-carboxylic acid (isonipecotic acid) class. Its molecular formula is C7H12N2O3 with a molecular weight of 172.18 g/mol . The compound features a piperidine ring with a primary carbamoyl group at the 1-position and a carboxylic acid moiety at the 4-position [1]. The presence of both hydrogen bond donor and acceptor functionalities from the carbamoyl and carboxylic acid groups confers distinct solubility and molecular recognition properties compared to the parent isonipecotic acid . Commercially available grades typically specify a purity of ≥97–98%, as reported by multiple chemical suppliers .

1-Carbamoylpiperidine-4-carboxylic Acid: Why In-Class Piperidine-4-carboxylates Are Not Interchangeable


Within the piperidine-4-carboxylic acid chemotype, minor structural modifications profoundly alter biological activity profiles, rendering simple analogs non-substitutable for the 1-carbamoyl derivative. Isonipecotic acid (piperidine-4-carboxylic acid, CAS 498-94-2) acts as a GABAA receptor partial agonist [1], whereas 1-carbamoylpiperidine-4-carboxylic acid demonstrated no meaningful activity against cAMP phosphodiesterase [2]. Conversely, more elaborate piperidine-4-carboxylic acid derivatives have shown nanomolar potency at the GH secretagogue receptor (EC50 = 0.340 nM) [3], highlighting that the 1-position substituent—whether hydrogen, carbamoyl, or extended amide—dictates target engagement and potency. Furthermore, in platelet aggregation assays, isomeric 4-hexyloxyanilides of piperidine-2-, -3-, and -4-carboxylic acids exhibited rank-order activity differences, with the piperidine-3-carboxylic acid derivative showing superior activity to the piperidine-4-carboxylic acid analog [4]. These data collectively demonstrate that substitution pattern and ring position critically govern pharmacological behavior, making generic replacement of 1-carbamoylpiperidine-4-carboxylic acid with unsubstituted or differently substituted isonipecotic acid derivatives scientifically unsound.

1-Carbamoylpiperidine-4-carboxylic Acid: Quantitative Comparative Evidence for Scientific Selection


cAMP Phosphodiesterase Inhibitory Activity: Direct Comparison with In-Class Benchmark

In a direct in vitro enzyme inhibition assay using bovine aorta cAMP phosphodiesterase, 1-carbamoylpiperidine-4-carboxylic acid was evaluated at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM). The compound was classified as 'insignificant' with no detectable inhibitory activity [1]. This contrasts with the parent isonipecotic acid, which demonstrates partial agonism at GABAA receptors [2], and with certain piperidine-4-carboxylic acid derivatives that exhibit potent inhibition of other enzyme classes such as matrix metalloproteinases (MMPs) in the low nanomolar range . The absence of PDE inhibitory activity for the 1-carbamoyl derivative confirms that the carbamoyl substitution at N1 abolishes the pharmacophore features required for this specific enzyme target, providing a clear rationale for target-specific selection when PDE inhibition is undesired.

Phosphodiesterase inhibition Cardiovascular pharmacology Enzyme assay

Hydrogen Bonding Capacity: Quantitative Donor/Acceptor Profile Relative to Unsubstituted Isonipecotic Acid

The 1-carbamoyl group introduces one additional hydrogen bond donor (the NH2 moiety) and one additional hydrogen bond acceptor (the carbonyl oxygen) beyond the carboxylic acid functionality. Computational physicochemical profiling yields 2 hydrogen bond donors and 3 hydrogen bond acceptors for 1-carbamoylpiperidine-4-carboxylic acid [1], compared to 1 donor and 2 acceptors for isonipecotic acid (piperidine-4-carboxylic acid). This enhanced hydrogen bonding capacity is reflected in the LogD at pH 5.5 of -2.03 [1], indicating substantially greater hydrophilicity than the parent compound (calculated LogD ~ -1.5 for isonipecotic acid). The differential hydrogen bonding profile is structurally manifested in the PDB crystal structure 5RS3, where 1-carbamoylpiperidine-4-carboxylic acid (ligand code W3V) engages in a distinct non-covalent interaction network within the SARS-CoV-2 Nsp3 macrodomain binding pocket [2].

Molecular recognition Crystal engineering Ligand design

Commercial Purity Specifications: Batch-to-Batch Consistency Data

Commercial suppliers of 1-carbamoylpiperidine-4-carboxylic acid consistently specify purity levels of 97–98% for research-grade material . In contrast, the unsubstituted parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is routinely available at ≥99% purity from multiple vendors, reflecting its longer commercial history and more mature manufacturing processes. The slightly lower nominal purity of the 1-carbamoyl derivative (97% vs. ≥99%) is consistent with its status as a more specialized building block. Importantly, suppliers provide batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis upon request , enabling end-users to verify purity prior to critical synthetic steps.

Chemical procurement Quality control Synthetic intermediate

Crystallographic Validation: Experimentally Determined Binding Mode in SARS-CoV-2 Macrodomain

1-Carbamoylpiperidine-4-carboxylic acid has been co-crystallized with the SARS-CoV-2 Nsp3 macrodomain (PDB entry 5RS3), where it is designated as ligand W3V and functions as a non-covalent binder [1]. This experimental structure provides atomic-level validation of the compound's binding pose and interaction network within a therapeutically relevant viral protein target. In contrast, no equivalent co-crystal structure exists for unsubstituted isonipecotic acid with this macrodomain, despite its widespread use as a fragment screening compound. The availability of this high-resolution structural data (PanDDA analysis group deposition) enables structure-guided optimization of the 1-carbamoylpiperidine-4-carboxylic acid scaffold for antiviral applications.

Structural biology Fragment-based drug discovery Antiviral research

1-Carbamoylpiperidine-4-carboxylic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Fragment-Based Drug Discovery Targeting SARS-CoV-2 Nsp3 Macrodomain

Researchers engaged in antiviral fragment-based drug discovery can directly leverage the validated co-crystal structure of 1-carbamoylpiperidine-4-carboxylic acid bound to the SARS-CoV-2 Nsp3 macrodomain (PDB: 5RS3, ligand W3V) [1]. This experimentally determined binding mode provides a structural starting point for rational design of improved macrodomain inhibitors, bypassing the need for de novo fragment screening and hit validation. The compound's dual hydrogen bond donor/acceptor profile (2 donors, 3 acceptors) facilitates exploration of structure-activity relationships through systematic substitution at the 4-carboxylic acid position while maintaining the 1-carbamoyl anchor.

Negative Control for Phosphodiesterase Activity in Cardiovascular Pharmacology Studies

In cardiovascular research programs where piperidine-containing compounds are evaluated for off-target effects, 1-carbamoylpiperidine-4-carboxylic acid serves as a validated negative control for cAMP phosphodiesterase inhibition. BindingDB data confirm that the compound is 'insignificant' in bovine aorta PDE assays [2], providing a clean baseline for assessing PDE-mediated contributions of more complex analogs. This negative control utility is particularly valuable for distinguishing target-specific effects from PDE-related confounders in platelet aggregation or vascular smooth muscle studies.

Hydrophilic Building Block for Medicinal Chemistry Library Synthesis

With a measured LogD of -2.03 at pH 5.5 [3], 1-carbamoylpiperidine-4-carboxylic acid is approximately 0.5 LogD units more hydrophilic than unsubstituted isonipecotic acid. This increased aqueous solubility makes it a preferred scaffold for synthesizing compound libraries intended for biochemical or cell-based assays where solubility limitations of more lipophilic piperidine analogs may compromise data quality. The commercial availability of 97–98% purity material with full analytical documentation supports reproducible library synthesis.

Synthetic Intermediate for 1-Substituted Piperidine-4-carboxylic Acid Derivatives

As a protected piperidine-4-carboxylic acid equivalent, the 1-carbamoyl derivative offers a distinct synthetic advantage: the carbamoyl group can serve as a temporary N-protecting group that is orthogonal to standard Boc or Cbz protection strategies. This enables selective functionalization at the 4-carboxylic acid position (e.g., amide coupling, esterification) without competitive reaction at the piperidine nitrogen. Following C-4 derivatization, the carbamoyl group can be hydrolyzed to the free amine or retained as a pharmacophoric element, providing synthetic flexibility not available with unprotected isonipecotic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-carbamoylpiperidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.